Chemical structure and properties of (R)-2-Amino-2-methyl-pent-4-enoic acid methyl ester
Chemical structure and properties of (R)-2-Amino-2-methyl-pent-4-enoic acid methyl ester
An in-depth technical guide on the chemical structure, thermodynamic properties, and advanced synthetic applications of (R)-2-Amino-2-methyl-pent-4-enoic acid methyl ester in modern peptidomimetics and drug discovery.
Executive Summary
(R)-2-Amino-2-methyl-pent-4-enoic acid methyl ester (CAS: 120963-07-7) is a highly specialized, non-natural amino acid derivative that serves as a cornerstone in the development of conformationally restricted peptides[1]. By combining a quaternary stereocenter, an α -methyl group, and a terminal olefin, this molecule provides the exact structural architecture required for hydrocarbon peptide stapling [2]. This whitepaper explores the causality behind its structural design, the thermodynamic principles of its application, and field-proven protocols for its integration into solid-phase peptide synthesis (SPPS) workflows.
Structural Anatomy and Thermodynamic Causality
The utility of (R)-2-Amino-2-methyl-pent-4-enoic acid methyl ester lies in its precise molecular architecture. Every functional group serves a distinct mechanistic purpose in the synthesis of Stabilized Alpha-Helices (SAHBs).
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The α -Methyl Group (Conformational Restriction): Natural amino acids (except proline) possess an α -hydrogen, allowing for a wide degree of rotational freedom across the Ramachandran space. The substitution of this hydrogen with a methyl group induces a severe steric constraint (the Thorpe-Ingold effect). This restricts the dihedral angles ( ϕ , ψ ) to approximately -60° and -45°, pre-organizing the backbone into an α -helical geometry. This pre-organization drastically reduces the entropic penalty of folding[3].
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The Allyl Side Chain (Terminal Olefin): The "pent-4-enoic" nomenclature indicates a 3-carbon allyl side chain terminating in a double bond. This olefin acts as a highly reactive chemical handle for Ruthenium-catalyzed Ring-Closing Metathesis (RCM). In standard stapling nomenclature, this (R)-configured, 3-carbon alkenyl monomer is often designated as an R3 building block.
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The Methyl Ester (Synthetic Protection): While SPPS requires free carboxylic acids, the methyl ester is a critical precursor. It prevents undesired auto-polymerization and diketopiperazine formation during the bulk synthesis and storage of the monomer. It must be saponified prior to Fmoc-protection and SPPS incorporation[4].
Table 1: Quantitative Physicochemical Properties
| Property | Value |
| IUPAC Name | Methyl (2R)-2-amino-2-methylpent-4-enoate |
| CAS Registry Number | 120963-07-7 |
| Molecular Formula | C₇H₁₃NO₂ |
| Molecular Weight | 143.18 g/mol |
| SMILES | O=C(OC)(N)CC=C |
| Side-chain Alkene Length | 3 carbons (Allyl group) |
| Stereochemistry | (R)-configuration |
Experimental Workflow: From Monomer to Stapled Macrocycle
To utilize this molecule in peptide drug discovery, it must be converted into an Fmoc-protected free acid, incorporated into a peptide sequence, and cross-linked. The following protocols are designed as self-validating systems to ensure maximum yield and structural integrity.
Protocol A: Saponification and Fmoc Protection
Causality: The methyl ester must be removed to free the C-terminus for peptide coupling, while the N-terminus must be protected with an Fmoc group to prevent premature chain elongation.
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Hydrolysis: Dissolve (R)-2-Amino-2-methyl-pent-4-enoic acid methyl ester in a 3:1 mixture of THF/H₂O. Add 2.0 equivalents of LiOH·H₂O. Stir at room temperature for 4 hours. Validation: TLC should show complete consumption of the higher-Rf ester.
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Protection: Adjust the pH to 8.5 using Na₂CO₃. Add 1.2 equivalents of Fmoc-OSu dissolved in THF dropwise. Stir for 12 hours.
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Isolation: Acidify to pH 2.0 with 1M HCl, extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo to yield Fmoc-(R)-R3-OH.
Protocol B: Solid-Phase Peptide Synthesis (SPPS) and RCM Stapling
Causality: α -methylated amino acids are sterically hindered. Standard coupling reagents (like HBTU) are often insufficient. Highly reactive uronium salts (HATU) combined with prolonged coupling times are required to drive the reaction to completion.
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Coupling: Swell Rink Amide resin in DMF. Couple Fmoc-(R)-R3-OH using 4.0 eq of the amino acid, 3.9 eq HATU, and 8.0 eq DIPEA for 2 hours.
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On-Resin Metathesis (Stapling): Once the full sequence is synthesized (incorporating a complementary olefinic amino acid at the i+3 or i+4 position), wash the resin thoroughly with anhydrous 1,2-dichloroethane (DCE).
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Degassing: Bubble Argon gas through the resin suspension for 15 minutes. Causality: Ruthenium catalysts are highly sensitive to oxygen; degassing prevents catalyst poisoning.
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Catalysis: Add 15 mol% Grubbs I catalyst dissolved in degassed DCE. React at room temperature for 2 hours under Argon[5].
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Cleavage: Wash the resin with DCM and cleave the peptide using TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours.
Fig 1: Synthetic workflow from methyl ester monomer to RCM-stapled macrocyclic peptide.
Self-Validating Analytical Systems
To ensure the scientific integrity of the synthesized stapled peptide, empirical validation must prove both the chemical cross-link and the resulting biophysical change.
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LC-MS Mass Shift Analysis: The RCM reaction joins two terminal olefins and ejects a molecule of ethylene gas (C₂H₄). Therefore, a successful staple is definitively proven by a mass reduction of exactly 28.03 Da compared to the linear precursor[2].
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Circular Dichroism (CD) Spectroscopy: The primary goal of incorporating the (R)-2-Amino-2-methyl-pent-4-enoic acid derivative is to induce helicity. CD spectroscopy of the purified peptide must display characteristic α -helical minima at 208 nm and 222 nm .
Table 2: Quantitative Validation of Peptide Stapling (Typical Data)
| Biophysical Parameter | Linear Precursor (Unstapled) | RCM Stapled Peptide | Causality / Mechanism |
| Helical Content (%) | 10% - 15% | 65% - 85% | Cross-link stabilizes the first helical turn, nucleating the rest of the chain. |
| Molar Ellipticity [θ]₂₂₂ | -4,000 deg·cm²/dmol | -30,000 deg·cm²/dmol | Deepening of the 222 nm minimum confirms robust hydrogen bond network. |
| Protease Half-life | < 15 minutes | > 12 hours | The hydrocarbon staple sterically shields the amide backbone from proteases. |
Target Applications: Disrupting Protein-Protein Interactions
The ultimate application of peptides synthesized with (R)-2-Amino-2-methyl-pent-4-enoic acid methyl ester is the targeting of flat, featureless intracellular protein-protein interactions (PPIs) that are traditionally "undruggable" by small molecules.
A prime example is the p53-MDM2 pathway . MDM2 is a negative regulator that binds and ubiquitinates the p53 tumor suppressor, leading to its degradation. By synthesizing a stapled peptide that mimics the α -helical transactivation domain of p53, researchers can competitively inhibit MDM2, thereby rescuing p53 and restoring apoptosis in cancer cells[3]. The enhanced helicity provided by the α -methyl group ensures high-affinity binding, while the hydrocarbon staple allows the peptide to penetrate the cell membrane.
Fig 2: Mechanism of action for stapled peptides disrupting the MDM2-p53 interaction to restore apoptosis.
References
- Google Patents. (2017). US9670205B2 - Toll like receptor modulator compounds.
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National Institutes of Health (NIH) - PMC. (2015). Conformational Restriction of Peptides Using Dithiol Bis-Alkylation. Retrieved from[Link]
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Journal of the American Chemical Society (JACS). (2000). An All-Hydrocarbon Cross-Linking System for Enhancing the Helicity and Metabolic Stability of Peptides. Retrieved from[Link]
- Google Patents. (2015). US9186391B2 - Cyclic peptide inhibitors of lysine-specific demethylase 1.
Sources
- 1. 120963-07-7|Methyl 2-amino-2-methylpent-4-enoate|BLD Pharm [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Conformational Restriction of Peptides Using Dithiol Bis-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US9670205B2 - Toll like receptor modulator compounds - Google Patents [patents.google.com]
- 5. US9186391B2 - Cyclic peptide inhibitors of lysine-specific demethylase 1 - Google Patents [patents.google.com]
